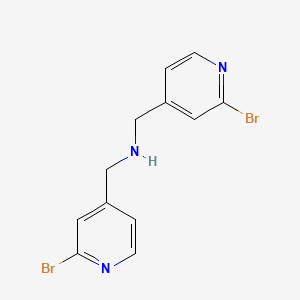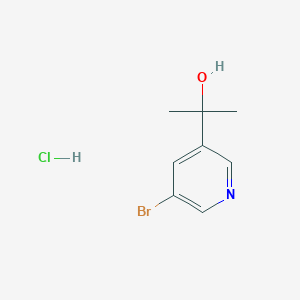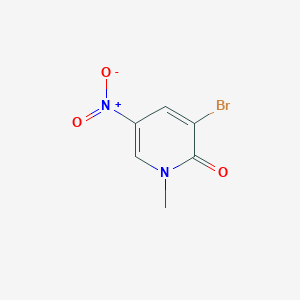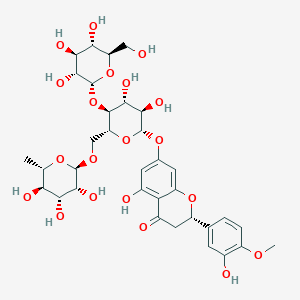
Bis((2-bromopyridin-4-yl)methyl)amine
Overview
Description
Bis((2-bromopyridin-4-yl)methyl)amine: is a chemical compound with the molecular formula C12H11Br2N3 and a molecular weight of 357.04 g/mol. This compound is primarily used in research settings and is known for its applications in the synthesis of metal complexes and supramolecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-bromopyridin-4-yl)methyl)amine typically involves the reaction of 2-bromopyridine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques, including solvent extraction and purification.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis((2-bromopyridin-4-yl)methyl)amine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Complexation Reactions: The compound is known to form complexes with various metal ions, which can be used in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and phosphines.
Metal Ions: Including ruthenium, iridium, and lanthanides.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through complexation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Metal Complexes: Bis((2-bromopyridin-4-yl)methyl)amine is used in the synthesis of metal complexes, which are important in catalysis and material science.
Formation of Supramolecular Structures: The compound can self-assemble into unique supramolecular structures, which have applications in nanotechnology and materials science.
Biology and Medicine:
Photolabile Caging for Amines: The compound’s derivatives are used in biological studies to deliver amines upon irradiation with visible light.
Electrochemiluminescence and Sensing: Derivatives of this compound are used in biosensor applications, particularly for detecting biomarkers in medical diagnostics.
Industry:
Catalysis in Polymerization: The compound is used as an initiator in the polymerization of ε-caprolactone, which is important in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of Bis((2-bromopyridin-4-yl)methyl)amine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, including polymerization and hydroamination. The compound’s derivatives can also act as photolabile protecting groups, releasing amines upon exposure to light.
Comparison with Similar Compounds
- Bis((2-chloropyridin-4-yl)methyl)amine
- Bis((2-fluoropyridin-4-yl)methyl)amine
- Bis((2-iodopyridin-4-yl)methyl)amine
Comparison: Bis((2-bromopyridin-4-yl)methyl)amine is unique due to its bromine atoms, which make it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts. This increased reactivity makes it particularly useful in the synthesis of complex organic molecules and metal complexes.
Properties
IUPAC Name |
1-(2-bromopyridin-4-yl)-N-[(2-bromopyridin-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2N3/c13-11-5-9(1-3-16-11)7-15-8-10-2-4-17-12(14)6-10/h1-6,15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSKRVVQLDYVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173373 | |
| Record name | 4-Pyridinemethanamine, 2-bromo-N-[(2-bromo-4-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688656-70-3 | |
| Record name | 4-Pyridinemethanamine, 2-bromo-N-[(2-bromo-4-pyridinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanamine, 2-bromo-N-[(2-bromo-4-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)



![N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide](/img/structure/B3028117.png)



![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)


![Dibenzo[B,D]furan-1-ylboronic acid](/img/structure/B3028129.png)
